1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol, commonly known as DF-MP-3, is a chemical compound with potential therapeutic applications. DF-MP-3 belongs to the class of compounds known as β-arrestin-biased agonists, which have been shown to have superior therapeutic properties compared to traditional agonists.
作用机制
DF-MP-3 is a β-arrestin-biased agonist, which means that it selectively activates the β-arrestin pathway while minimizing activation of the G protein pathway. This biased signaling has been shown to have superior therapeutic properties compared to traditional agonists, which activate both pathways. The β-arrestin pathway is involved in the regulation of many cellular processes, including inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
DF-MP-3 has been shown to have potent analgesic effects in animal models of pain, with a longer duration of action compared to traditional agonists. DF-MP-3 has also been shown to have anti-inflammatory effects, with a reduction in pro-inflammatory cytokine production. In addition, DF-MP-3 has been shown to have anti-tumor effects, with a reduction in tumor growth and metastasis.
实验室实验的优点和局限性
DF-MP-3 has several advantages for lab experiments. It has a longer duration of action compared to traditional agonists, making it easier to study the effects of the compound over time. In addition, its β-arrestin-biased signaling makes it a more selective agonist, minimizing off-target effects. However, DF-MP-3 is a relatively new compound, and its effects in humans have not been extensively studied. In addition, the synthesis of DF-MP-3 is complex and requires several steps, which may limit its availability for lab experiments.
未来方向
DF-MP-3 has several potential future directions for research. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine the safety and efficacy of DF-MP-3 in humans. Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration of DF-MP-3 for cancer therapy. Finally, DF-MP-3 may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of DF-MP-3 in these diseases.
合成方法
DF-MP-3 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2,5-difluoronitrobenzene with 4-fluorobenzyl bromide, followed by reduction of the nitro group to an amine using palladium-catalyzed hydrogenation. The resulting amine is then coupled with propargyl alcohol to obtain DF-MP-3.
科学研究应用
DF-MP-3 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. DF-MP-3 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, DF-MP-3 has been shown to have anti-tumor effects in animal models of cancer, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(2,5-difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-2-9-22(11-13-3-5-14(19)6-4-13)12-18(23)16-10-15(20)7-8-17(16)21/h1,3-8,10,18,23H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCWWKPCNOELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)F)CC(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。